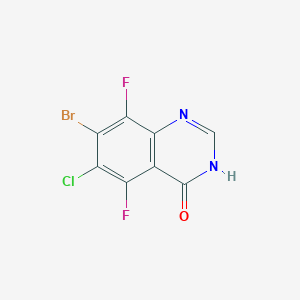
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives, followed by fluorination and hydroxylation steps. The reaction conditions often require the use of strong halogenating agents, such as bromine and chlorine, under controlled temperatures and pressures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 7-Bromo-6-chloroquinazolin-4-ol
- 6-Chloro-5,8-difluoroquinazolin-4-ol
- 7-Bromo-5,8-difluoroquinazolin-4-ol
Comparison: Compared to these similar compounds, 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H2BrClF2N2O |
|---|---|
Molecular Weight |
295.47 g/mol |
IUPAC Name |
7-bromo-6-chloro-5,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClF2N2O/c9-3-4(10)5(11)2-7(6(3)12)13-1-14-8(2)15/h1H,(H,13,14,15) |
InChI Key |
LXSGLLHFLLGHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)

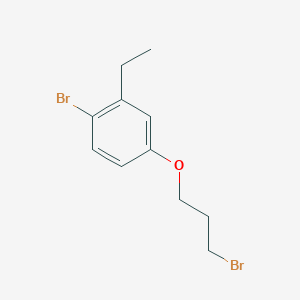
![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
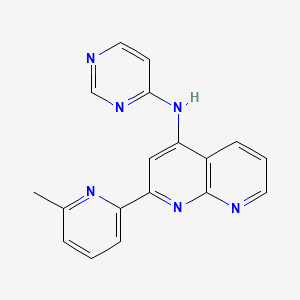
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
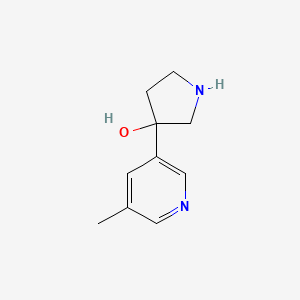
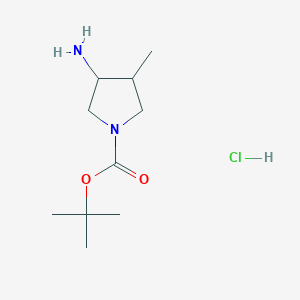
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
